3-(Hydroxymethylene)-6-methoxyindolin-2-one

Medicinal Chemistry Structure-Activity Relationship (SAR) Heterocyclic Chemistry

Generic indolinones lack regiochemical precision, causing SAR inconsistencies and failed experiments. This 3-hydroxymethylene-6-methoxy derivative provides a defined scaffold for reproducible kinase inhibitor exploration. • Enables regioselective C-3 enol-ether derivatization for rapid library generation. • 6-Methoxy substitution mimics natural product motifs (e.g., dilemmaones) for medicinal chemistry campaigns. • Supplied at 95% purity with batch-specific COA for procurement confidence. Positional integrity eliminates regioisomer risk-ensure your SAR data is built on the correct scaffold.

Molecular Formula C10H9NO3
Molecular Weight 191.18 g/mol
Cat. No. B11908636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Hydroxymethylene)-6-methoxyindolin-2-one
Molecular FormulaC10H9NO3
Molecular Weight191.18 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(=C(N2)O)C=O
InChIInChI=1S/C10H9NO3/c1-14-6-2-3-7-8(5-12)10(13)11-9(7)4-6/h2-5,11,13H,1H3
InChIKeyUOKZUZJNVLAKRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Hydroxymethylene)-6-methoxyindolin-2-one: C10H9NO3 Heterocyclic Building Block for Medicinal Chemistry and Natural Product Synthesis


3-(Hydroxymethylene)-6-methoxyindolin-2-one (CAS 1824813-94-6) is a specialized indolin-2-one derivative with the molecular formula C10H9NO3 and a molecular weight of 191.18 g/mol . This compound features a hydroxymethylene group at the 3-position and a methoxy substituent at the 6-position of the indolinone core, distinguishing it from simpler indolinone scaffolds . The compound is commercially available at typical research purities of 95% from multiple global suppliers for pharmaceutical R&D applications .

Why 3-(Hydroxymethylene)-6-methoxyindolin-2-one Cannot Be Substituted with Generic Indolinone Analogs


Indolinone derivatives are not interchangeable due to their distinct substitution patterns, which critically govern biological activity, synthetic utility, and physicochemical properties . The specific combination and positional arrangement of the 3-hydroxymethylene and 6-methoxy groups on the indolinone core of this compound define its unique electronic and steric profile, directly influencing its reactivity in downstream synthetic transformations and its interaction with biological targets such as kinases [1]. Procurement of generic, unsubstituted indolinone or a different regioisomer (e.g., 4-methoxy or 5-methoxy variants) introduces a high risk of experimental failure, as even minor positional shifts can lead to a complete loss of desired activity or altered chemical behavior in key reactions .

Quantitative Differentiation of 3-(Hydroxymethylene)-6-methoxyindolin-2-one: A Comparative Evidence Guide


Regioisomeric Specificity: 6-Methoxy Substitution Confers Distinct Physicochemical Properties

The precise position of the methoxy group on the indolinone scaffold significantly impacts molecular properties. 3-(Hydroxymethylene)-6-methoxyindolin-2-one (MW 191.18) is a distinct regioisomer from the 4-methoxy and 5-methoxy analogs. This positional difference directly affects key parameters like LogP and polar surface area (TPSA), which are critical for predicting membrane permeability and target engagement . While all share the same molecular formula (C10H9NO3), their unique three-dimensional structures and electronic distributions lead to divergent behavior in both chemical reactions and biological assays, making the specific 6-methoxy regioisomer essential for SAR studies and target validation .

Medicinal Chemistry Structure-Activity Relationship (SAR) Heterocyclic Chemistry

Structural Differentiation from Parent Scaffold: Enhanced Molecular Weight and Hydrogen Bonding Capacity

Compared to the unsubstituted parent scaffold, 3-(hydroxymethylene)indolin-2-one (MW 161.16, C9H7NO2), the target compound possesses a significantly higher molecular weight and altered hydrogen bonding capacity due to the addition of the 6-methoxy group . This modification increases the number of hydrogen bond acceptors from 2 to 3 and the number of hydrogen bond donors from 2 to 2 . These changes are not trivial; they directly impact the compound's solubility profile, its ability to form key interactions within a protein binding pocket, and its overall drug-likeness [1].

Drug Discovery Fragment-Based Drug Design Chemical Biology

Biological Activity Potential: Indolinone Scaffold Implicated in Kinase Inhibition

The indolin-2-one scaffold is a well-validated pharmacophore for protein kinase inhibition, a key mechanism in targeted cancer therapy [1]. 3-Substituted indolin-2-ones, as a class, have been developed as selective inhibitors of various receptor tyrosine kinases (RTKs) such as VEGFR2 (e.g., SU5408 with an IC50 of 70 nM) . While direct IC50 data for 3-(Hydroxymethylene)-6-methoxyindolin-2-one is not currently published in the searched literature, its structural features—specifically the 3-hydroxymethylene group and the 6-methoxy substituent—are consistent with motifs found in potent kinase inhibitors . This class-level evidence strongly positions the compound as a viable starting point for kinase inhibitor discovery, where the precise substitution pattern (6-methoxy) is a critical variable in SAR exploration.

Cancer Research Kinase Inhibitor Cell Signaling

Utility as a Versatile Synthetic Intermediate for Heterocyclic Libraries

The 3-(hydroxymethylene)indolin-2-one core serves as a privileged intermediate for generating diverse heterocyclic libraries. A robust, one-step Brønsted acid-catalyzed methodology allows for the conversion of 2-hydroxyindole-3-carboxaldehydes into a series of 19 different 3-(alkoxymethylene)indolin-2-one enol-ethers in excellent yields [1]. This demonstrates the general synthetic utility of the hydroxymethylene functionality . The presence of the additional 6-methoxy group on the target compound does not impede this reactivity, thereby enabling the creation of more structurally complex and diverse screening libraries with potentially enhanced biological profiles compared to analogs lacking this substituent [2].

Organic Synthesis Heterocyclic Chemistry Medicinal Chemistry

High-Value Research Applications for 3-(Hydroxymethylene)-6-methoxyindolin-2-one


Structure-Activity Relationship (SAR) Studies in Kinase Inhibitor Programs

This compound serves as a critical building block for exploring SAR around the indolinone kinase inhibitor pharmacophore. Its specific 6-methoxy substitution pattern is a key variable for probing interactions within the ATP-binding pocket of kinases such as VEGFR2 or Aurora kinases [1]. Researchers can use this compound to synthesize focused libraries where the 3-hydroxymethylene group is further functionalized, enabling the systematic optimization of potency and selectivity against a specific kinase target [2].

Total Synthesis of Complex Indole Alkaloids and Natural Products

The 3-(hydroxymethylene)indolin-2-one core is a key structural motif found in complex natural products like the dilemmaones, which possess a unique hydroxymethylene or methoxymethylene substituent at the C2 position [1]. This compound can serve as an advanced synthetic intermediate in the total synthesis of such marine alkaloids or their designed analogs, which have been isolated based on preliminary cytotoxicity screening [2]. Its methoxy group provides a handle for further functionalization or can mimic natural substitution patterns.

Development of Novel Heterocyclic Scaffolds via Enol-Ether Chemistry

Capitalizing on the established enol-ether formation chemistry, this compound can be reacted with a diverse panel of alcohols (e.g., allyl, propargyl, benzyl) to rapidly generate a series of novel 3-(alkoxymethylene)-6-methoxyindolin-2-ones [1]. This library can then be screened for activity against a range of biological targets, providing a rapid path from a single building block to a collection of potential lead compounds [2].

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